![molecular formula C6H5N3 B1293900 [1,2,4]Triazolo[1,5-a]pyridine CAS No. 274-85-1](/img/structure/B1293900.png)
[1,2,4]Triazolo[1,5-a]pyridine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring fused to a pyridine ring, forming a unique structure that contributes to its chemical properties and biological activities .
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: A catalyst-free, additive-free, and eco-friendly method involves the reaction of enaminonitriles and benzohydrazides under microwave irradiation.
Oxidative Cyclization: Another common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Mechanochemical Method: This method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods:
Scale-Up Reactions: The microwave-mediated synthesis method has been demonstrated to be scalable, allowing for the production of this compound in larger quantities.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Catalysts: Copper acetate for cycloaddition reactions.
Major Products:
- The reactions typically yield various substituted this compound derivatives, depending on the starting materials and reaction conditions .
Chemistry:
- This compound is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds .
Biology and Medicine:
- The compound exhibits a range of biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . It is also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry:
Mechanism of Action
The biological activities of [1,2,4]Triazolo[1,5-a]pyridine are attributed to its ability to interact with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses . As JAK1 and JAK2 inhibitors, the compound interferes with the Janus kinase signaling pathway, which is crucial for the regulation of immune and inflammatory responses .
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[3,4-a]pyridine: Another isomer with the triazole ring fused at different positions on the pyridine ring.
Uniqueness:
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridine is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been investigated for their potential therapeutic applications, particularly in oncology and immunology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacokinetic profiles, and case studies highlighting its efficacy.
The biological activity of this compound derivatives can be attributed to several mechanisms:
- RORγt Inhibition : Compounds such as 5a have demonstrated potent inhibition of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a critical role in the differentiation of Th17 cells and the production of IL-17A. This inhibition is significant for treating autoimmune diseases and inflammatory conditions. Compound 5a showed an IC50 value of 130 nM against IL-17A production in human whole blood assays .
- AXL Receptor Tyrosine Kinase Inhibition : Certain derivatives have been identified as inhibitors of AXL receptor tyrosine kinase function. This inhibition is relevant for conditions such as cancer, where AXL is implicated in tumor progression and metastasis .
- ERK Signaling Pathway Modulation : Some derivatives have been shown to affect the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival. For instance, compounds targeting this pathway have induced apoptosis in various cancer cell lines .
Pharmacokinetic Profiles
The pharmacokinetic (PK) properties of this compound derivatives are crucial for their therapeutic application. A study on several compounds revealed the following PK parameters (Table 1):
Compound | Half-life (h) | Bioavailability (%) | AUC (nM h) | Clearance (L h⁻¹ kg⁻¹) | Volume of Distribution (L/kg) |
---|---|---|---|---|---|
1 | 0.7 | 48 | 490 | 2.0 | 1.6 |
3a | 1.2 | 47 | 840 | 1.1 | 0.77 |
4f | 1.1 | 110 | 2300 | 1.1 | 1.1 |
5a | 3.6 | 120 | 15000 | 0.15 | 0.80 |
These results indicate that compound 5a exhibits superior bioavailability and a longer half-life compared to other derivatives, suggesting its potential for effective therapeutic use .
Case Studies
Several studies have highlighted the efficacy of this compound derivatives:
- Anticancer Activity : A derivative known as H12 , which targets the ERK signaling pathway, was reported to induce cell apoptosis and G2/M phase arrest in MGC-803 gastric cancer cells with an IC50 value of 3.91 μM. This demonstrates the compound's potential as an anticancer agent through modulation of critical signaling pathways .
- In Vivo Efficacy : In a mouse model induced with IL-18/23 cytokines, compound 5a was administered orally and resulted in significant dose-dependent inhibition of IL-17A production. This suggests its potential application in treating autoimmune disorders where IL-17A is a key player .
Scientific Research Applications
Anticancer Properties
The anticancer potential of [1,2,4]triazolo[1,5-a]pyridine derivatives has been extensively investigated. Key findings include:
- RORγt Inhibition : Certain derivatives have been identified as potent inverse agonists of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation. For instance, a derivative exhibited an IC50 value of 41 nM against RORγt activity and showed promising pharmacokinetic profiles in vivo .
- AXL Receptor Tyrosine Kinase Inhibition : Compounds from this class have been shown to inhibit the AXL receptor tyrosine kinase function, making them potential candidates for treating various cancers including breast and lung cancer .
Other Pharmacological Activities
Beyond anticancer applications, this compound derivatives have demonstrated:
- Anti-inflammatory Effects : Some compounds have shown efficacy in modulating cytokine production in inflammatory models.
- Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties against a range of pathogens.
Therapeutic Potential
The therapeutic implications of this compound compounds are vast:
- Cancer Treatment : Given their ability to inhibit key signaling pathways involved in tumor growth and metastasis, these compounds are being explored as novel anticancer agents.
- Autoimmune Disorders : Their role in modulating immune responses positions them as potential treatments for autoimmune diseases.
Case Studies
Several studies highlight the efficacy of this compound derivatives:
Q & A
Q. What are the key synthetic methodologies for [1,2,4]triazolo[1,5-a]pyridine derivatives, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of this compound derivatives often involves cyclization reactions. A common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, MnO₂, or PhI(OAc)₂ . For example:
- Hydrazone precursor method : Hydrazones derived from cyanoacetic acid hydrazide react with arylidenemalononitriles or ethyl α-cyanocinnamates in ethanol under reflux with piperidine catalysis, yielding triazolopyridines (e.g., compounds 7a-d , 10a-c ) .
- Ternary condensation : Combining hydrazones, aliphatic aldehydes, and malononitrile (1:1:1 molar ratio) in ethanol with piperidine produces derivatives like 8a,b with yields up to 72% .
Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) for improved regioselectivity.
- Catalytic systems (e.g., CuBr/1,10-phenanthroline) enhance efficiency in air-oxidized cyclizations .
- Monitor reaction progress via TLC and adjust reflux time to maximize yields .
Q. How can researchers address discrepancies in antimicrobial activity data across different this compound derivatives?
Advanced Research Focus
Variations in antimicrobial efficacy (e.g., against Gram-positive vs. Gram-negative bacteria) may arise from structural modifications. For instance:
- Diphenyl sulfide derivatives : Compounds bearing this moiety (e.g., 7d , 14a ) showed moderate-to-good activity (MIC: 8–32 µg/mL) against S. aureus and E. coli .
- Electron-withdrawing groups : Bromo-substituted derivatives (e.g., 7-bromo variants) exhibited enhanced antifungal activity compared to unsubstituted analogs .
Methodological Recommendations :
- Standardize testing protocols (e.g., broth microdilution per CLSI guidelines).
- Correlate activity with computational models (e.g., molecular docking to identify binding interactions with microbial enzymes) .
- Use control compounds (e.g., ciprofloxacin) to validate assay sensitivity .
Q. What strategies improve regioselectivity in the synthesis of triazolopyridine derivatives?
Advanced Research Focus
Regioselectivity challenges arise during cyclization and functionalization. Key strategies include:
- Oxidative cyclization with PhI(OAc)₂ : This reagent promotes N–N bond formation in thioureas or 2-aminopyridines, yielding 5-guanidino-1,2,4-thiadiazoles or triazolopyridines with >90% regioselectivity .
- Directed metalation : Use of Pd(OAc)₂ and ligands (e.g., PPh₃) in direct arylation reactions ensures selective C–H functionalization at the 3-position of the triazolopyridine core .
Example :
- Reaction of this compound with 4-iodoanisole under Pd catalysis produced 3-(4-methoxyphenyl)-triazolopyridine (3 ) in 82% yield .
Q. How are this compound derivatives applied in materials science?
Advanced Research Focus
These compounds serve as electron-accepting units in optoelectronic materials:
- Phosphorescent OLEDs : Derivatives like o-CzTP and m-CzTP exhibit high triplet energy (>2.9 eV) and bipolar charge transport, enabling efficient red, green, blue, and white PhOLEDs with external quantum efficiencies up to 27.1% .
- Host materials : Their rigid structure reduces exciton quenching, improving device stability .
Design Considerations :
- Incorporate carbazole donors for balanced hole/electron transport .
- Modify substituents (e.g., bromo, methoxy) to tune HOMO/LUMO levels for specific emission spectra .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Basic Research Focus
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry via diagnostic shifts (e.g., NH protons at δ 8.42 ppm in 8b ) .
- IR : Identify functional groups (e.g., C≡N stretch at 2211 cm⁻¹ in 7d ) .
- Mass Spectrometry : Detect molecular ion peaks (e.g., m/z 369 for 8a ) .
- X-ray Crystallography : Resolve ambiguous regiochemistry in fused-ring systems .
Q. How do this compound derivatives inhibit enzymes like JAK1/2?
Advanced Research Focus
- Mechanism : The triazole ring forms hydrogen bonds with kinase ATP-binding pockets, while substituents (e.g., bromo, diphenyl sulfide) enhance hydrophobic interactions .
- Structure-Activity Relationship (SAR) :
- Compound CEP33779 : Selective JAK2 inhibition (IC₅₀: 1.8 nM) due to a 7-cyano substituent .
- Filgotinib (GLPG0634) : JAK1 selectivity (IC₅₀: 10 nM) via a pyrrolopyridine-linked triazolopyridine core .
Experimental Validation :
- Use kinase profiling assays (e.g., competitive binding with ATP-γ-S).
- Perform molecular dynamics simulations to predict binding modes .
Q. Table 1: Representative Biological Activities of Key Derivatives
Q. What safety protocols are essential when handling brominated triazolopyridines?
Basic Research Focus
- Waste Management : Segregate halogenated waste (e.g., 7-bromo derivatives) and dispose via certified hazardous waste services to avoid environmental contamination .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to toxic intermediates (e.g., bromine gas) .
Documentation :
- Maintain SDS for all compounds (e.g., CAS 1053655-66-5 for 7-bromo derivatives) .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-4-9-6(3-1)7-5-8-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACWQSNZECJJGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181822 | |
Record name | (1,2,4)Triazolo(1,5-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-85-1 | |
Record name | (1,2,4)Triazolo(1,5-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 274-85-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,2,4)Triazolo(1,5-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 274-85-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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